SESQUICILLIN

Descripción

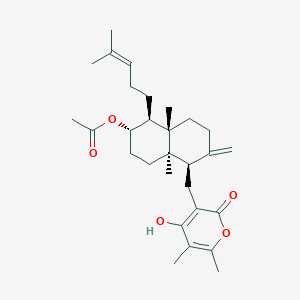

Structure

3D Structure

Propiedades

IUPAC Name |

[(1S,2S,4aR,5R,8aS)-5-[(4-hydroxy-5,6-dimethyl-2-oxopyran-3-yl)methyl]-4a,8a-dimethyl-6-methylidene-1-(4-methylpent-3-enyl)-2,3,4,5,7,8-hexahydro-1H-naphthalen-2-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42O5/c1-17(2)10-9-11-23-25(34-21(6)30)13-15-29(8)24(18(3)12-14-28(23,29)7)16-22-26(31)19(4)20(5)33-27(22)32/h10,23-25,31H,3,9,11-16H2,1-2,4-8H3/t23-,24-,25+,28+,29-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZEQMZHJJTUWGV-GVCCXQABSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)C(=C1O)CC2C(=C)CCC3(C2(CCC(C3CCC=C(C)C)OC(=O)C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC(=O)C(=C1O)C[C@@H]2C(=C)CC[C@@]3([C@@]2(CC[C@@H]([C@H]3CCC=C(C)C)OC(=O)C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Origin of Sesquicillin

Fungal Producers of Sesquicillin and Related Analogs

Several fungal species have been identified as producers of this compound and its structurally related analogs. These fungi, belonging to different genera, have been isolated from various environments, such as soil and marine sediments.

Sesquicillium candelabrum

While Sesquicillium candelabrum is noted for producing novel diterpenoid pyrones known as candelalides A-C, which act as blockers of the voltage-gated potassium channel Kv1.3, its direct production of this compound is less documented in the provided research. nih.gov The production of structurally related terpenoid compounds, however, points to the metabolic capability of this genus to synthesize complex secondary metabolites.

Albophoma sp. FKI-1778

The fungus Albophoma sp. FKI-1778 is a significant producer of this compound and its analogs. nih.gov From the culture broth of this fungus, the known compound this compound (also referred to as this compound A) was isolated along with four new analogs: sesquicillins B, C, D, and E. nih.govresearchgate.net Spectroscopic analysis, including various NMR experiments, revealed that all these sesquicillins possess a common pyrano-diterpene skeleton. nih.govresearchgate.net

Mariannaea macrochlamydospora FKI-4735

A new insecticidal meroterpenoid, designated this compound F, has been isolated from the culture broth of Mariannaea macrochlamydospora FKI-4735. researchgate.netnih.gov This discovery was made alongside another compound, 4-hydroxy-5,6-dimethylpyran-2-one. researchgate.netnih.gov The identification of this compound F from this fungus expands the list of known producers and the structural diversity of the this compound family. researchgate.netnih.govcrossref.org

Acremonium sp.

The genus Acremonium is a well-known source of diverse bioactive secondary metabolites, including various sesquiterpenoids. researchgate.netnih.govnih.gov A specific, unidentified species of Acremonium has been reported to produce this compound, which was identified as an inhibitor of glucocorticoid-mediated signal transduction. researchgate.net This genus consists of approximately 100 species, most of which are saprophytic and isolated from soil and decaying plant matter. wikipedia.org The production of important pharmaceuticals like the antibiotic cephalosporin (B10832234) also originates from this genus, highlighting its metabolic versatility. wikipedia.orgeurofinsus.com

Elucidation of Isoprenoid Pathway Precursors for this compound Biosynthesis

The biosynthesis of this compound, a meroterpenoid, involves the assembly of a sesquiterpene unit derived from the isoprenoid pathway. This pathway generates isoprene (B109036) units that are sequentially condensed to form precursors of increasing chain length.

Farnesyl Pyrophosphate (FPP) as a Key Biosynthetic Intermediate

Farnesyl pyrophosphate (FPP) is a central molecule in the biosynthesis of all sesquiterpenes. wikipedia.orgukri.org It is a 15-carbon isoprenoid formed by the sequential condensation of three five-carbon isoprene units. nih.gov The biosynthesis of sesquiterpenes is initiated by enzymes known as terpene synthases or cyclases, which catalyze the complex cyclization of the linear FPP molecule. nih.govresearchgate.netresearchgate.net

The process begins with the ionization of FPP, where the pyrophosphate group is eliminated to form a farnesyl cation. researchgate.net This highly reactive intermediate can then undergo a series of intramolecular cyclizations, rearrangements, and hydride shifts, guided by the specific folding of the enzyme's active site, to generate the vast diversity of cyclic sesquiterpene skeletons. nih.govresearchgate.netnih.gov The resulting carbocyclic structure is then typically further modified by other enzymes, such as cytochrome P450 monooxygenases, to produce the final oxygenated sesquiterpenoid natural product. The formation of the sesquiterpene core of this compound follows this fundamental pathway, originating from FPP. nih.gov

Data Table of this compound Analogs and Their Fungal Producers

| This compound Analog | Producing Fungal Strain |

| This compound (this compound A) | Albophoma sp. FKI-1778, Acremonium sp. |

| This compound B | Albophoma sp. FKI-1778 |

| This compound C | Albophoma sp. FKI-1778 |

| This compound D | Albophoma sp. FKI-1778 |

| This compound E | Albophoma sp. FKI-1778 |

| This compound F | Mariannaea macrochlamydospora FKI-4735 |

Enzymatic Mechanisms in this compound Formation

The biosynthesis of a complex molecule like this compound, which possesses a core structure suggestive of a sesquiterpenoid origin, would theoretically involve a cascade of precisely controlled enzymatic reactions. The initial steps would likely follow the well-established mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway to generate the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). researchgate.net Subsequent condensation of these units would lead to the formation of the C15 intermediate, farnesyl pyrophosphate (FPP), the direct precursor for all sesquiterpenoids. nih.gov

Role of Sesquiterpene Synthases (STS) in Pyrano-diterpene Scaffold Construction

A key enzymatic player in the hypothetical biosynthesis of this compound would be a sesquiterpene synthase (STS). These enzymes are responsible for the cyclization of the linear FPP molecule into a vast diversity of cyclic sesquiterpene scaffolds. nih.govnih.govmdpi.com The specific STS involved in this compound biosynthesis would need to catalyze a complex series of intramolecular cyclizations and potential rearrangements to form the characteristic pyrano-diterpene-like core. The formation of such a scaffold from a C15 precursor is a hallmark of the chemical diversity generated by STSs. nih.gov

The catalytic mechanism of STSs typically involves the ionization of FPP to generate a farnesyl cation. This highly reactive intermediate then undergoes a series of electrophilic attacks on the double bonds within the molecule, leading to the formation of one or more rings. nih.gov The precise folding of the FPP substrate within the enzyme's active site dictates the stereochemistry and final structure of the resulting sesquiterpene. For this compound, the STS would need to guide the cyclization cascade to produce its unique polycyclic system.

Investigation of Biosynthetic Gene Clusters and Their Regulation

In fungi and bacteria, the genes encoding the enzymes for a specific metabolic pathway are often clustered together on the chromosome, forming a biosynthetic gene cluster (BGC). nih.govmcmaster.ca The identification and characterization of the this compound BGC would be a critical step in elucidating its biosynthesis. Such a cluster would be expected to contain the gene for the aforementioned STS, as well as genes encoding tailoring enzymes such as cytochrome P450 monooxygenases, dehydrogenases, and glycosyltransferases, which would be responsible for the subsequent modifications of the initial sesquiterpene scaffold to yield the final this compound structure.

The regulation of BGCs is a complex process, often involving pathway-specific transcription factors that control the expression of the biosynthetic genes. usask.ca The expression of the this compound BGC would likely be tightly regulated in response to specific developmental or environmental cues in the producing organism. Understanding this regulation is key to unlocking the production of the compound.

Synthetic Biology and Genetic Engineering Approaches for Pathway Modulation and Analog Production

The fields of synthetic biology and genetic engineering offer powerful tools for the discovery, characterization, and manipulation of natural product biosynthetic pathways. nih.govscispace.com Once the this compound BGC is identified, these approaches could be employed to increase its production or to generate novel analogs with potentially improved properties.

One common strategy is the heterologous expression of the entire BGC in a well-characterized host organism, such as Escherichia coli or Saccharomyces cerevisiae. nih.govtaylorandfrancis.com This would allow for the production of this compound in a controlled fermentation process, independent of the native producing organism, which may be difficult to cultivate.

Total Synthesis and Chemical Derivatization Strategies for Sesquicillin and Its Analogs

Retrosynthetic Analysis of the Sesquicillin Diterpenoid Core

A retrosynthetic analysis for a complex molecule like this compound involves a systematic deconstruction of the target molecule into simpler, commercially available starting materials. For the this compound diterpenoid core, a radical-based retrosynthesis has proven to be a powerful strategy. This approach diverges from traditional two-electron-based disconnections by leveraging the unique reactivity of radical intermediates.

The key disconnections in this strategy are centered on the late-stage installation of peripheral substituents and the formation of the core decalin ring system. The primary retrosynthetic steps involve:

Disconnecting peripheral groups: The isopropenyl group at C12 and the substituent at C4 are disconnected via radical cross-coupling reactions. This simplifies the target to a core structure containing the necessary functional group handles (e.g., carboxylic acids) for these couplings.

Cleavage of the decalin core: The congested decalin core is envisioned to be formed through a polyene cyclization. This disconnection simplifies the bicyclic system into a linear polyene precursor, significantly reducing the stereochemical complexity in the early stages of the synthesis.

This one-electron-based retrosynthetic plan offers a more modular and flexible approach compared to traditional methods, which often require extensive functional group manipulations.

Development of Stereoselective Total Synthesis Methodologies for this compound

The stereochemically dense framework of this compound presents a significant challenge in its total synthesis. Researchers have focused on developing methodologies that allow for precise control over the multiple stereocenters within the molecule. An efficient stereoselective total synthesis of DL-sesquicillin has been reported, highlighting the progress in this area.

While convergent synthesis is a powerful tool in organic chemistry, the most prominent and successful total synthesis of this compound reported in the literature to date has utilized a divergent strategy.

A highly effective divergent strategy for the synthesis of this compound and other pyrone diterpenes has been developed, capitalizing on the unique stereo- and chemoselectivity of radical-based chemistry. This approach allows for the synthesis of multiple natural products from a common intermediate, showcasing the efficiency of this methodology.

A key feature of the divergent synthesis is the construction of the core decalin structure. This is efficiently achieved through an electrochemically assisted oxidative radical polycyclization of a polyene precursor. This method offers a powerful way to form multiple carbon-carbon bonds in a single, stereocontrolled step. The reaction is initiated by single-electron oxidation of a β-keto ester, which triggers a cascade of cyclizations to form the bicyclic core. This electrochemical initiation avoids the need for traditional, often toxic, radical initiators. The cyclization of β-keto ester 201 provides the key intermediate alkene 202 in a 42% yield, which serves as a common scaffold for the synthesis of this compound A and other related natural products thieme-connect.comimperial.ac.uk.

| Reaction | Starting Material | Key Reagent/Condition | Product | Yield | Reference |

| Radical Polycyclization | β-keto ester 201 | Electrochemical Initiation | Alkene 202 | 42% | thieme-connect.comimperial.ac.uk |

With the decalin core established, the divergent strategy employs decarboxylative radical cross-couplings to install the various peripheral substituents. This modern cross-coupling method uses readily available carboxylic acids as radical precursors, which are then coupled with appropriate partners. This approach is particularly advantageous as carboxylic acids are often more stable and easier to handle than the organometallic reagents typically used in traditional cross-coupling reactions.

Key carbon-carbon bonds, such as those at C4 and C12, are formed using these radical reactions. For instance, decarboxylative Giese and alkenylation cross-couplings are utilized to append the necessary side chains, allowing for the stereocontrolled construction of the complex periphery of this compound. This method is instrumental in achieving a concise and modular synthesis.

Radical-Based Divergent Synthesis Strategies

Chemical Derivatization and Analog Synthesis

The development of a modular synthetic route, such as the radical-based divergent strategy, is highly amenable to medicinal chemistry explorations and the synthesis of analogs. By modifying the coupling partners in the late-stage decarboxylative cross-coupling reactions, a wide variety of structural analogs can be generated from a common intermediate.

For example, by utilizing different carboxylic acid precursors, the substituents at various positions on the this compound scaffold can be readily altered. This allows for a systematic investigation of the structure-activity relationships (SAR) of this class of compounds. While extensive libraries of this compound analogs have not yet been reported, the synthetic strategies in place provide a powerful platform for their future development. The ability to supply not only the parent natural product but also a diverse range of analogs is crucial for confirming its biological targets and potentially developing new therapeutic agents dokumen.pub.

Synthesis of Novel this compound Analogs (e.g., Sesquicillins B-E)

The synthesis of novel analogs of this compound, a complex diterpenoid, is pivotal for exploring its chemical space and conducting detailed structure-activity relationship (SAR) studies. While specific, dedicated total syntheses for analogs like Sesquicillins B-E are not extensively detailed in discrete publications, the established synthetic routes for the parent molecule provide a robust framework for generating such derivatives. The primary strategy revolves around modifying the key building blocks used in a convergent synthesis approach.

The first total synthesis of this compound was achieved in a convergent manner, a strategy that is inherently adaptable for analog creation. pharm.or.jp This approach involves the synthesis of two complex molecular fragments—a trans-decalin segment and a pyrone segment—which are later coupled to form the core structure.

Key Synthetic Strategies for Analog Generation:

Modification of the Decalin Ring System: The trans-decalin portion of this compound can be systematically altered. Functional groups such as hydroxyls, ketones, or alkyl groups can be introduced or modified at various positions on this carbocyclic core during its multi-step synthesis. These changes would allow for probing the steric and electronic requirements of the target binding site.

Variation of the Pyrone Moiety: The α-pyrone ring is a critical pharmacophore. The initial synthesis couples a γ-pyrone which is subsequently isomerized to the final α-pyrone under basic conditions. pharm.or.jp By intercepting this process or using alternative pyrone precursors, analogs with different heterocyclic systems can be generated. For example, substituting the pyrone with other heterocycles or altering its substitution pattern could significantly impact biological activity.

Late-Stage Functionalization: After the core skeleton of this compound is assembled, late-stage functionalization reactions can be employed to introduce diversity. Techniques such as C-H activation, oxidation, or reduction on the completed natural product scaffold can yield novel analogs that would be difficult to access through de novo synthesis of modified fragments.

This fragment-based, convergent approach is highly advantageous for creating a library of this compound analogs. By preparing a series of modified decalin and pyrone fragments, a combinatorial-like coupling can be performed to rapidly generate a diverse set of molecules for biological evaluation.

Structure-Guided Derivatization for Enhanced Bioactivity

Structure-guided derivatization is a rational design approach that leverages structural information of the compound and its biological target to create new analogs with improved potency, selectivity, and pharmacokinetic properties. While specific X-ray crystallography or NMR structures of this compound bound to its targets are not publicly available, principles derived from the broader class of sesquiterpenoids and computational modeling can guide the derivatization process.

The fundamental goal is to enhance the interactions between the molecule and its biological target, such as a protein or enzyme. This involves identifying key pharmacophoric features in the this compound structure and modifying them to optimize binding affinity and biological response.

Core Principles of Derivatization:

Computational Modeling and Docking: In the absence of experimental complex structures, molecular docking simulations can predict the binding mode of this compound within the active site of a target protein. These models can identify key amino acid residues that interact with the compound, suggesting modifications to strengthen these interactions (e.g., adding hydrogen bond donors/acceptors or lipophilic groups).

Pharmacophore Modification: The α-pyrone ring and other oxygenated functional groups on the decalin core are likely key to this compound's bioactivity. Derivatization would focus on these areas. For instance, modifying the electronics of the pyrone ring could alter its reactivity as a potential Michael acceptor, a common mechanism for this class of compounds.

Improving Physicochemical Properties: Derivatization is also crucial for optimizing drug-like properties (ADME: Absorption, Distribution, Metabolism, and Excretion). Modifications can be made to improve solubility, membrane permeability, and metabolic stability, which are critical for in vivo efficacy.

The following table outlines potential derivatization strategies based on these principles.

| Structural Region | Potential Modification | Rationale for Enhanced Bioactivity |

| α-Pyrone Ring | Introduction of electron-withdrawing or -donating groups | Modulate the electrophilicity of the Michael acceptor to fine-tune reactivity and selectivity towards the biological target. |

| Replacement with alternative heterocycles (e.g., pyridone, furanone) | Explore different hydrogen bonding patterns and steric interactions within the target's binding pocket. | |

| Decalin Core | Modification of existing hydroxyl or ketone groups | Alter polarity and introduce new hydrogen bonding capabilities to improve target affinity and solubility. |

| Introduction of fluorine or methyl groups | Block potential sites of metabolism, thereby increasing the compound's half-life and bioavailability. | |

| Side Chains | Esterification or etherification of hydroxyl groups | Systematically vary lipophilicity to optimize cell permeability and pharmacokinetic profiles. |

By systematically applying these strategies, new generations of this compound analogs can be developed with potentially superior therapeutic profiles.

Application of Green Chemistry Principles in this compound Synthesis

The total synthesis of complex natural products like this compound often involves long, multi-step sequences that may use hazardous reagents and generate significant chemical waste. Applying the principles of green chemistry to such syntheses is essential for improving sustainability, safety, and efficiency. While the original synthetic routes were primarily focused on achieving the molecular target, they can be re-evaluated and optimized through a green chemistry lens.

Green chemistry seeks to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com This involves considerations such as atom economy, choice of solvents, energy efficiency, and the use of catalytic rather than stoichiometric reagents.

Potential Green Improvements for this compound Synthesis:

Catalytic Reactions: Many steps in a typical sesquiterpenoid synthesis rely on stoichiometric reagents (e.g., in oxidations, reductions, or cross-coupling). Replacing these with catalytic alternatives (e.g., using metal catalysts or organocatalysts) would significantly reduce waste and often allow for milder reaction conditions. For example, modern cross-coupling reactions like the Stille and Negishi couplings often employ catalytic amounts of palladium. acs.org

Atom Economy: Synthetic steps should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as cycloadditions, are preferable to those that generate stoichiometric byproducts.

Safer Solvents and Reaction Conditions: Traditional organic synthesis often employs volatile and hazardous chlorinated solvents. A green approach would prioritize the use of safer alternatives like bio-based solvents (e.g., 2-methyltetrahydrofuran), water, or supercritical fluids. mdpi.com Furthermore, developing reactions that can be performed at ambient temperature and pressure reduces energy consumption.

Biocatalysis and Synthetic Biology: An emerging frontier in green chemistry is the use of enzymes or engineered microorganisms to perform complex chemical transformations. rsc.orgresearchgate.net For sesquiterpenoid synthesis, engineered yeast or bacteria could potentially produce key precursors or even the final this compound scaffold, offering a highly sustainable and renewable alternative to traditional chemical synthesis. rsc.orgresearchgate.net

The table below summarizes key green chemistry principles and their potential application in the context of synthesizing this compound.

| Green Chemistry Principle | Application in this compound Synthesis | Example/Benefit |

| Waste Prevention | Design synthetic routes with fewer steps and higher yields. | A more convergent strategy minimizes the total number of transformations and potential for side reactions. |

| Atom Economy | Utilize reactions that incorporate most atoms from reactants into the product. | Employing cycloaddition or rearrangement reactions to build the carbocyclic core. |

| Use of Catalysis | Replace stoichiometric reagents with catalytic alternatives. | Using catalytic hydrogenation instead of a stoichiometric metal hydride for a reduction step. |

| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure whenever possible. | Exploring microwave-assisted synthesis to reduce reaction times and energy input. mdpi.com |

| Use of Renewable Feedstocks | Develop biosynthetic routes starting from simple sugars or plant-derived materials. | Engineering a microbial host to produce the decalin core from glucose. rsc.org |

| Reduce Derivatives | Minimize the use of protecting groups to avoid extra steps of protection/deprotection. | Designing a synthetic route that relies on the inherent chemoselectivity of the intermediates. |

| Safer Solvents & Auxiliaries | Replace hazardous solvents with greener alternatives. | Using water or ethanol as a solvent for certain steps instead of dichloromethane or chloroform. |

By integrating these principles, future syntheses of this compound and its analogs can be made more environmentally benign, cost-effective, and safer.

Molecular Mechanisms of Sesquicillin S Biological Activity

Identification and Characterization of Molecular Targets

Research has pinpointed specific molecular targets of Sesquicillin, providing a foundation for understanding its activity in biological systems. These targets include critical components of cellular metabolism, signal transduction, and cell-matrix interactions.

One of the primary molecular targets of this compound is the mitochondrial electron transport chain (ETC), a fundamental pathway for cellular energy production. nih.gov Phenotypic screening of a large collection of pure natural products for their effects on early zebrafish development identified a class of compounds that caused developmental arrest without inducing necrosis. nih.gov Further investigation through high-throughput transcriptional profiling and subsequent metabolic and biochemical assays confirmed that this compound was among the natural products responsible for this effect, directly attributing its action to the inhibition of the ETC. nih.gov

This compound has been identified as a modulator of glucocorticoid signaling, acting as a glucocorticoid antagonist. nih.gov Glucocorticoids are steroid hormones that regulate a wide array of physiological processes through their interaction with the glucocorticoid receptor (GR). nih.gov Upon binding, the activated GR can regulate gene expression through mechanisms known as transactivation and transrepression. wikipedia.org

Compounds that interact with this pathway are often classified as selective glucocorticoid receptor modulators (SEGRMs) or agonists (SEGRAs). nih.govwikipedia.org These molecules are designed to elicit specific, desirable effects (such as anti-inflammatory actions) while minimizing the adverse effects associated with classical glucocorticoid drugs. nih.gov this compound falls into the category of non-steroidal modulators that can antagonize the effects of glucocorticoids. nih.govwikipedia.org Its action as a GR antagonist suggests it can interfere with the normal signal transduction pathway mediated by glucocorticoids. nih.gov

A significant mechanism of action for this compound is its ability to inhibit the adhesion of cells to the extracellular matrix (ECM). jmb.or.kr The interaction between a cell and the ECM is a critical event in physiological and pathological processes, including tumor cell invasion and metastasis. jmb.or.krnih.gov The ECM itself is a complex network of proteins and polysaccharides, including laminin (B1169045), fibronectin, and various types of collagen, that provides structural support and mediates signaling. nih.govyoutube.com this compound has been demonstrated to be a new class of nonpeptidic ECM adhesion inhibitor. jmb.or.kr

Research has shown that this compound exhibits strong inhibitory effects on the adhesion of B16 melanoma cells to specific, key components of the ECM. jmb.or.kr The compound was found to potently block adhesion to laminin, fibronectin, and type IV collagen, which are major proteins of basement membranes. jmb.or.krnih.gov This suggests a broad-spectrum activity against adhesion mediated by these fundamental matrix proteins.

Table 1: Effect of this compound on B16 Melanoma Cell Adhesion to ECM Components

| ECM Component | Observation | Reference |

|---|---|---|

| Laminin | Strong inhibition of cell adhesion | jmb.or.kr |

| Fibronectin | Strong inhibition of cell adhesion | jmb.or.kr |

| Type IV Collagen | Strong inhibition of cell adhesion | jmb.or.kr |

This table summarizes the observed inhibitory effects of this compound on the adhesion of B16 melanoma cells to individual, purified extracellular matrix proteins.

Consistent with its role as an inhibitor of cell adhesion to the ECM, this compound also inhibits the invasion of cancer cells through a reconstituted basement membrane. jmb.or.kr This is often studied in vitro using a Matrigel invasion assay. nih.govnih.govcorning.com Matrigel is a solubilized basement membrane preparation that contains key ECM proteins like laminin and collagen, forming a barrier that invasive cells must degrade and penetrate to migrate. nih.govcorning.com

In studies using B16 melanoma cells, this compound was shown to inhibit their invasion through Matrigel in a dose-dependent manner. jmb.or.kr This finding directly links its anti-adhesive properties to a functional anti-invasive activity, suggesting that by preventing cells from adhering to and degrading the basement membrane, it can halt a critical step in the metastatic cascade. jmb.or.kr

Table 2: Effect of this compound on B16 Melanoma Cell Invasion of Matrigel

| Property | Finding | Reference |

|---|---|---|

| Activity | Inhibits invasion of reconstituted basement membrane (Matrigel) | jmb.or.kr |

| Dose-Response | Inhibition is dose-dependent | jmb.or.kr |

This table details the anti-invasive properties of this compound as demonstrated in an in vitro Matrigel invasion assay with B16 melanoma cells.

Disruption of Extracellular Matrix (ECM) Adhesion in Cellular Models

Downstream Cellular and Subcellular Effects

The primary molecular interactions of this compound lead to several significant downstream cellular consequences. The inhibition of the mitochondrial ETC results in a state of bioenergetic stress, which can manifest as developmental arrest in complex organisms like zebrafish and suppress the proliferation of individual cells. nih.govnih.gov The disruption of ECM adhesion and subsequent inhibition of invasion processes, as seen in melanoma cell models, demonstrates a clear anti-metastatic potential at the cellular level. jmb.or.kr By acting as a glucocorticoid antagonist, this compound can alter the expression of genes regulated by the glucocorticoid receptor, potentially impacting a wide range of cellular functions, including inflammation and cell survival pathways. nih.govnih.gov

Induction of Apoptosis in Neoplastic Cell Lines

While the broader class of sesquiterpene lactones is known to induce apoptosis in various cancer cell lines through mechanisms such as the modulation of Bcl-2 family proteins and activation of caspases, specific studies detailing the direct induction of apoptosis by this compound in neoplastic cell lines are not extensively available in the reviewed scientific literature. nih.gov The primary focus of existing research on this compound has been on its effects on the cell cycle. Further investigation is required to fully elucidate the specific pathways and molecular players involved in this compound-induced apoptosis.

Kinase Inhibition in Context of Tumor Proliferation Pathways

Many anticancer agents exert their effects through the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation. nih.gov However, specific kinase inhibition profiles for this compound in the context of tumor proliferation pathways have not been detailed in the available scientific literature. While it is known that this compound affects the levels of cyclin-dependent kinases (CDKs), this is presented as a downstream effect of cell cycle arrest rather than direct inhibition of the kinases themselves. nih.gov Comprehensive screening of this compound against a panel of kinases would be necessary to identify any direct inhibitory activities and to understand its potential role in targeting kinase-driven oncogenic signaling pathways.

Cell Cycle Modulation (e.g., G1 Phase Arrest)

A significant and well-documented biological effect of this compound is its ability to induce cell cycle arrest in the G1 phase in human breast cancer cells. nih.gov This mechanism is crucial for its antiproliferative effects.

Research has shown that this compound's induction of G1 phase arrest is associated with significant changes in the expression levels of key cell cycle regulatory proteins. nih.gov Specifically, in the MCF-7 human breast cancer cell line, treatment with this compound leads to a time-dependent decrease in the expression of cyclin D1, cyclin A, and cyclin E. nih.gov These cyclins are essential for the progression of cells through the G1 phase and into the S phase of the cell cycle.

Concurrently, this compound treatment results in an increased expression of the cyclin-dependent kinase (CDK) inhibitor, p21Waf1/Cip1. nih.gov The p21 protein is a potent inhibitor of CDK2 and CDK4/6 complexes, which are critical for G1/S transition. youtube.com By upregulating p21, this compound effectively puts a brake on the cell cycle machinery.

An interesting aspect of this compound's mechanism is that its ability to induce G1 phase arrest appears to be independent of the tumor suppressor protein p53. nih.gov This is noteworthy as p53 is a common upstream regulator of p21. The p53-independent induction of p21 suggests that this compound may utilize alternative signaling pathways to halt cell cycle progression, which could be advantageous in treating cancers with mutated or non-functional p53.

The table below summarizes the observed effects of this compound on key cell cycle regulatory proteins in MCF-7 cells.

| Protein | Effect of this compound Treatment | Function in Cell Cycle |

| Cyclin D1 | Decreased expression | Promotes G1 phase progression |

| Cyclin A | Decreased expression | Required for S phase entry and progression |

| Cyclin E | Decreased expression | Essential for G1/S transition |

| p21Waf1/Cip1 | Increased expression | Inhibits CDK2 and CDK4/6, leading to G1 arrest |

These findings collectively indicate that this compound inhibits the proliferation of MCF-7 breast cancer cells by inducing a G1 phase arrest, which is mediated by the induction of the CDK inhibitor p21 and the subsequent reduction of G1-related cyclin proteins. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and Synthetic Derivatives

The exploration of the relationship between the chemical structure of this compound and its biological activity is crucial for the design of more potent and selective analogs.

Elucidation of Pharmacophoric Requirements for Specific Bioactivities

Detailed structure-activity relationship (SAR) studies that precisely define the pharmacophoric requirements of this compound for its specific bioactivities are not extensively documented in the current scientific literature. One study reported the isolation of four new analogs, Sesquicillins B, C, D, and E, from Albophoma sp. FKI-1778, alongside the known this compound (referred to as this compound A). nih.gov While these compounds share a common pyrano-diterpene skeleton, the study only reports moderate inhibitory activity against the growth of Artemia salina and Jurkat cells, without providing a detailed analysis of how the structural variations among these analogs influence their biological activity. nih.gov

To elucidate the pharmacophoric requirements, systematic modifications of the this compound scaffold would be necessary. This would involve synthesizing a library of derivatives with variations at different positions of the molecule and evaluating their effects on cell cycle arrest and cytotoxicity. Such studies would help in identifying the key functional groups and structural features essential for its biological effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction of Analogs

As of the current literature review, no specific quantitative structure-activity relationship (QSAR) models for the prediction of the bioactivity of this compound analogs have been published. QSAR studies are computational methods that correlate the chemical structure of compounds with their biological activity. nih.gov Developing a robust QSAR model for this compound would require a dataset of structurally diverse analogs with corresponding biological activity data. nih.gov Given the limited number of reported synthetic or naturally occurring this compound derivatives with detailed activity data, the development of a predictive QSAR model is currently challenging. Future work in synthesizing and testing a broader range of this compound analogs would be a prerequisite for the successful application of QSAR modeling to this class of compounds.

Biological and Pharmacological Research of Sesquicillin Beyond Direct Mechanisms

In Vitro Screening and Efficacy Profiling

Initial laboratory-based screenings are crucial for profiling the bioactivity of a compound. For sesquicillin and its analogues, these have included evaluations of their insecticidal, cytotoxic, and general antimicrobial properties.

Insecticidal Activity Evaluation (e.g., against Artemia salina)

This compound and its derivatives, isolated from the fungus Albophoma sp. FKI-1778, have demonstrated notable insecticidal properties. nih.gov A common method for evaluating this type of toxicity is the brine shrimp lethality assay, which utilizes the crustacean Artemia salina. nih.govresearchgate.net This assay serves as a preliminary screen for insecticidal and other toxicological effects. nih.govresearchgate.net

Research has shown that sesquicillins exhibit moderate inhibitory activity against the growth of Artemia salina. nih.gov In a study, this compound A, along with newly isolated analogues this compound B, C, D, and E, were all found to be active in this assay, establishing their potential as insecticidal agents. nih.gov

Table 1: Insecticidal Activity of this compound Compounds against Artemia salina

| Compound | Producing Organism | Target Organism | Observed Activity |

|---|

Cytotoxic Activity against Specific Neoplastic Cell Lines (e.g., Jurkat cells)

In addition to insecticidal effects, sesquicillins have been evaluated for their potential to combat cancer cells. The Jurkat cell line, an immortalized line of human T lymphocytes, is a widely used model for studying leukemia and the cytotoxic effects of chemical compounds. nih.govnih.govmdpi.com

Studies have revealed that sesquicillins display moderate inhibitory activity against the growth of Jurkat cells. nih.gov This suggests a potential for these compounds to act as antiproliferative agents. The evaluation of cytotoxicity in cell lines like Jurkat is a standard component of antitumor drug screening, providing a quantitative measure of a compound's ability to destroy or inhibit the growth of cancer cells. nih.govnih.gov

Table 2: Cytotoxic Activity of this compound against Jurkat Cells

| Compound(s) | Cell Line | Activity Type | Finding |

|---|

General Antimicrobial Activity Assessment

This compound belongs to a broad class of fungal metabolites known as terpenoids, many of which exhibit significant antimicrobial properties. nih.govnih.govresearchgate.net While initially described as "insecticidal antibiotics," the specific antibacterial spectrum of this compound itself is not extensively detailed in the initial findings. nih.gov However, the broader family of sesquiterpenoids, which are structurally related, are recognized as promising candidates for new antibacterial and antifungal agents. nih.govresearchgate.net

Fungi are a rich source of novel sesquiterpenes that display a range of biological activities, including antibacterial and antifungal effects. nih.govnih.gov For instance, various sesquiterpenoids isolated from plants and fungi have shown inhibitory activity against pathogens like Staphylococcus aureus, E. coli, and Candida albicans. nih.gov This context suggests that this compound, as a fungal terpenoid, warrants further investigation to fully characterize its antimicrobial profile against a wide range of bacterial and fungal strains. mdpi.comresearchgate.net

Preclinical Assessment in Relevant Biological Systems

To understand the bioactivity of a compound in a whole-organism context, researchers utilize model systems like the zebrafish.

Zebrafish Developmental Assays for Bioactivity Identification

The zebrafish (Danio rerio) has become a prominent vertebrate model for the high-throughput screening of chemical compounds to assess developmental toxicity and identify potential therapeutic bioactivities. dphen1.commdpi.comduke.edu Its rapid development, transparent embryos, and genetic similarity to humans make it an effective system for observing the effects of compounds on a living organism. mdpi.comnih.gov

Exploration of Broad-Spectrum Biological Properties (e.g., Antifungal, Anti-inflammatory potential based on related compounds)

The biological activities of natural products often extend beyond their initially discovered function. Based on the activities of structurally similar compounds, it is possible to infer potential additional properties for this compound.

Many sesquiterpenoids, a class of compounds related to this compound, are known for their significant antifungal and anti-inflammatory effects. nih.govnih.govnih.gov For example, sesquiterpene lactones isolated from various plants have demonstrated potent antifungal activity. nih.gov Similarly, other sesquiterpenoids derived from phytopathogenic fungi have shown anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide in cell-based assays. nih.gov

Given that this compound is a complex terpenoid derived from a fungal source, it is plausible that it may also possess these broader biological properties. The established anti-inflammatory and antifungal potential within this chemical class underscores the need for further research to explore whether this compound or its analogues could be developed for these therapeutic applications. nih.govnih.gov

Microbial Production and Fermentation Optimization of Sesquicillin

Characterization of Producing Fungal Strains for Sesquicillin Biosynthesis

The primary fungal strain identified for the production of this compound and its analogues is Albophoma sp. FKI-1778. researchgate.net This fungus has been shown to produce not only the original this compound (referred to as this compound A) but also new variants, namely Sesquicillins B, C, D, and E. researchgate.net The discovery of these compounds from Albophoma sp. FKI-1778 expanded the known producers of this compound, which was previously isolated from Sesquicillium and Acremonium species. researchgate.net

Another fungal species, Mariannaea macrochlamydospora FKI-4735, has been identified as a producer of a new insecticidal meroterpenoid named this compound F. mdpi.com This indicates that the capability to synthesize this compound-related structures is distributed across different fungal genera.

Table 1: Fungal Strains Producing this compound and its Analogues

| Fungal Strain | Produced Compound(s) | Reference |

| Albophoma sp. FKI-1778 | This compound A, B, C, D, E | researchgate.net |

| Mariannaea macrochlamydospora FKI-4735 | This compound F | mdpi.com |

| Sesquicillium sp. | This compound A | researchgate.net |

| Acremonium sp. | This compound A | researchgate.net |

Optimization of Fermentation Parameters for Enhanced Production Yields

Detailed optimization studies specifically for this compound production are not extensively documented in publicly available literature. However, based on the initial findings for Albophoma sp. FKI-1778 and general principles of fungal fermentation for secondary metabolite production, several strategies can be employed to enhance yields.

Carbon and Nitrogen Source Optimization Strategies

The selection of appropriate carbon and nitrogen sources is critical for maximizing the production of secondary metabolites. While specific studies on Albophoma sp. for this compound are limited, research on other filamentous fungi provides a framework for potential optimization strategies.

For the production of Sesquicillins by Albophoma sp. FKI-1778, a seed medium containing glucose, soluble starch, glycerol, peptone, yeast extract, and meat extract has been used, followed by a production medium with similar components. researchgate.net The optimization of the concentrations of these components could significantly impact the yield.

General strategies for optimizing carbon and nitrogen sources for fungal fermentation include:

Screening of Various Sources: Testing a variety of carbon sources (e.g., different sugars, starches, and oils) and nitrogen sources (e.g., yeast extract, peptone, ammonium (B1175870) salts, and nitrates) to identify the most effective ones for this compound production.

C:N Ratio Optimization: The ratio of carbon to nitrogen in the fermentation medium is a crucial factor that influences whether the fungal metabolism is directed towards growth or secondary metabolite production. A systematic evaluation of different C:N ratios would be necessary to find the optimal balance for this compound biosynthesis.

Precursor Feeding: The biosynthesis of sesquiterpenoids originates from the precursor farnesyl pyrophosphate (FPP). nih.gov Supplementing the fermentation medium with precursors of the FPP pathway could potentially enhance the production of this compound.

Table 2: Potential Carbon and Nitrogen Sources for Fungal Fermentation

| Nutrient Type | Examples |

| Carbon Sources | Glucose, Sucrose, Maltose, Starch, Glycerol, Vegetable Oils |

| Nitrogen Sources | Yeast Extract, Peptone, Tryptone, Soybean Meal, Ammonium Sulfate, Sodium Nitrate |

Physicochemical Parameter Optimization (e.g., Temperature, pH, Aeration Rate, Agitation Speed)

The initial fermentation for this compound production by Albophoma sp. FKI-1778 was carried out at a temperature of 27°C with a rotary shaker speed of 210 rpm, and the initial pH of the medium was adjusted to 6.0. researchgate.net The optimization of these parameters is a key step to improve production yields.

Temperature: Fungal growth and enzyme activity are highly dependent on temperature. A narrow optimal temperature range usually exists for the production of a specific secondary metabolite.

pH: The pH of the culture medium affects nutrient uptake and enzyme function. Maintaining the pH within an optimal range, often through the use of buffers or controlled addition of acids and bases, is crucial for successful fermentation.

Aeration and Agitation: As aerobic organisms, filamentous fungi require sufficient oxygen for growth and metabolism. The aeration rate and agitation speed influence the dissolved oxygen concentration in the bioreactor and also affect the morphology of the fungus (e.g., pellet formation versus filamentous growth), which can in turn impact product formation. researchgate.net

Table 3: Physicochemical Parameters for Albophoma sp. FKI-1778 Fermentation

| Parameter | Reported Value/Range |

| Temperature | 27°C |

| Initial pH | 6.0 |

| Agitation Speed | 210 rpm (rotary shaker) |

Strain Improvement and Genetic Engineering for Biosynthetic Enhancement

While no specific genetic engineering studies on Albophoma sp. for the enhancement of this compound production have been reported, modern genetic tools offer significant potential for strain improvement. General strategies applicable to filamentous fungi include:

Classical Mutagenesis: Traditional methods such as UV irradiation or chemical mutagenesis, followed by screening for high-producing strains, have been historically successful in improving the yield of many fungal secondary metabolites.

Metabolic Engineering:

Overexpression of Biosynthetic Genes: Identifying the gene cluster responsible for this compound biosynthesis in Albophoma sp. and overexpressing key genes, such as the sesquiterpene synthase, could lead to increased production.

Upregulation of Precursor Pathways: Enhancing the metabolic flux towards the FPP precursor is a common strategy to boost sesquiterpenoid production. nih.gov

Knockout of Competing Pathways: Deleting genes involved in pathways that compete for essential precursors could redirect the metabolic flow towards this compound biosynthesis.

CRISPR-Cas9 Technology: This powerful gene-editing tool can be used to make precise modifications to the fungal genome, facilitating the implementation of the metabolic engineering strategies mentioned above.

Bioreactor Design and Scale-up Methodologies for Industrial Production

The transition from laboratory-scale shake flasks to industrial-scale bioreactors presents several challenges, particularly for filamentous fungi due to their complex morphology and the resulting high viscosity of the fermentation broth. researchgate.netbiorxiv.org Specific bioreactor design and scale-up methodologies for this compound production have not been published. However, general principles for fungal fermentations would apply:

Bioreactor Design:

Stirred-Tank Bioreactors (STRs): These are the most common type of bioreactors used for fungal fermentations. The design of the impeller and sparger is critical to ensure adequate mixing and oxygen transfer while minimizing shear stress on the fungal mycelia.

Control of Morphology: The formation of pellets or dispersed mycelia can significantly affect the fermentation process. mdpi.com Techniques such as the addition of microparticles or modification of agitation and aeration can be used to control fungal morphology. mdpi.com

Scale-up Methodologies:

Constant Power Input per Unit Volume (P/V): This is a common strategy to maintain similar hydrodynamic conditions when scaling up.

Constant Impeller Tip Speed: This parameter is related to the shear stress experienced by the microorganisms.

Constant Oxygen Mass Transfer Coefficient (kLa): Ensuring sufficient oxygen supply is often a limiting factor in large-scale fungal fermentations. Maintaining a constant kLa across different scales is a critical objective.

The successful industrial production of this compound would require a systematic approach to scale-up, starting from bench-top bioreactors to pilot and then industrial-scale fermenters, with careful monitoring and control of key process parameters at each stage. biorxiv.org

Advanced Analytical Methodologies for Sesquicillin Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are fundamental to determining the precise atomic arrangement and confirming the identity of Sesquicillin. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provide detailed information on the molecule's structure and elemental composition.

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. nih.gov A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the complex pyrano-diterpene skeleton and define the stereochemistry.

The structures of newly isolated compounds, such as Sesquicillins B through E, were determined through extensive NMR experiments. researchgate.net Key experiments include:

¹H NMR: Provides information on the number and chemical environment of protons in the molecule.

¹³C NMR: Reveals the number and type of carbon atoms (methyl, methylene, methine, quaternary).

2D NMR (COSY, HMQC, HMBC, NOESY): These experiments are crucial for establishing connectivity. Correlation Spectroscopy (COSY) identifies proton-proton couplings (¹H-¹H), while Heteronuclear Multiple Quantum Coherence (HMQC) correlates protons with their directly attached carbons. google.com The Heteronuclear Multiple Bond Correlation (HMBC) experiment is vital for identifying longer-range couplings between protons and carbons (typically 2-3 bonds), which helps to connect different fragments of the molecule. researchgate.netgoogle.com The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry. google.com

Detailed analysis of these NMR spectra allows for the unambiguous assignment of all proton and carbon signals. For example, the ¹³C NMR chemical shifts for this compound A and its newly discovered analogues (B, C, D, and E) have been meticulously cataloged. researchgate.netresearchgate.net

Table 1: ¹³C NMR Chemical Shifts for Sesquicillins A-E in CD₃OD researchgate.netresearchgate.net

HRMS is a critical technique for confirming the elemental composition of this compound. acs.org Unlike unit-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 0.001 atomic mass units), which allows for the determination of a unique molecular formula. dntb.gov.uaresearchgate.net

This technique is invaluable for:

Molecular Formula Determination: By providing a highly accurate mass measurement, HRMS helps to distinguish between compounds that may have the same nominal mass but different elemental compositions. google.com For a complex molecule like this compound, this is essential for confirming the proposed structure derived from NMR data.

Identification of Unknowns: In the screening of natural product extracts, HRMS coupled with liquid chromatography (LC-HRMS) can rapidly identify known compounds and flag potential new analogues based on their accurate mass. sci-hub.se

Fragmentation Analysis: HRMS instruments can produce fragmentation patterns that provide additional structural information, further enhancing the confidence in compound identification. dntb.gov.ua

For example, the molecular formula of this compound A, C₂₅H₃₆O₃, is confirmed by HRMS, which provides an exact mass that corresponds to this elemental composition.

Chromatographic Separation and Purification Techniques

Chromatography is indispensable for the isolation of this compound from complex fermentation broths and for its analysis. High-performance liquid chromatography is the primary tool for both purification and quantification, while gas chromatography may be used for related analyses.

HPLC is the definitive technique for the separation, purification, and quantitative analysis of this compound. researchgate.net Its high resolving power allows for the separation of structurally similar analogues from one another in a crude extract. nih.gov

A typical analytical method for this compound involves reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. researchgate.net The components are separated based on their hydrophobicity. A gradient elution, where the mobile phase composition is changed over time (e.g., by increasing the concentration of an organic solvent like acetonitrile), is often employed to achieve optimal separation of all this compound analogues in a single run. researchgate.net Detection is commonly performed using a UV detector, as the pyrone chromophore in the this compound structure absorbs UV light, with a maximum absorbance often observed around 240 nm. researchgate.net

Table 2: HPLC Parameters and Retention Times for Sesquicillins researchgate.net

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.comresearchgate.net While this compound itself has low volatility and is not typically analyzed directly by GC-MS without derivatization, the technique is relevant in the broader context of its production and analysis.

Applications of GC-MS in this compound research may include:

Analysis of Precursors: Analyzing the culture medium or extracts for smaller, more volatile molecules that may be precursors in the this compound biosynthetic pathway.

Metabolic Profiling: GC-MS is a key tool in metabolomics for identifying and quantifying primary metabolites in the producing organism (e.g., Albophoma sp.), which can provide insights into the fermentation process. nih.govmdpi.com

Identification of Degradation Products: If this compound undergoes thermal degradation, GC-MS could be used to identify the resulting volatile products.

The sample is first vaporized and separated on a capillary column before being detected by a mass spectrometer, which provides both identification and quantification capabilities. mdpi.comresearchgate.net

Quantitative Analytical Methods for this compound in Complex Biological and Synthetic Matrices

Accurate quantification of this compound is crucial for fermentation process optimization, pharmacokinetic studies, and quality control. The primary method for this purpose is HPLC with UV detection, as established in the analysis of culture broths. researchgate.net

The HPLC-UV method provides a robust and reliable means to measure the concentration of this compound. researchgate.net A calibration curve is constructed by injecting known concentrations of a purified this compound standard and plotting the peak area against concentration. The concentration of this compound in an unknown sample, such as a fermentation extract, can then be determined by measuring its peak area and interpolating the value from the calibration curve. The method detailed in the HPLC section (7.2.1) has been successfully applied to quantify the production of Sesquicillins A-E in fungal cultures. researchgate.net

For more complex biological matrices like plasma or tissue, where lower detection limits and higher selectivity are often required, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be the method of choice. While specific LC-MS/MS methods for this compound are not detailed in the available literature, this technique is the standard for bioanalysis of natural products. It offers superior sensitivity and specificity by monitoring a specific fragmentation transition of the parent ion, minimizing interference from matrix components.

Challenges and Future Directions in Sesquicillin Research

Elucidation of Undiscovered Biological Activities and Associated Mechanisms

The known biological activities of sesquicillin, such as its cytotoxicity against Jurkat cancer cells and its function as a glucocorticoid antagonist, serve as a foundation for further investigation. Many natural products exhibit a wide range of bioactivities, suggesting that the full therapeutic profile of this compound is yet to be discovered. Future research should focus on systematically screening this compound and its natural analogs (Sesquicillins B-E) against a broader and more diverse panel of targets.

Key areas for exploration include:

Expanded Anticancer Screening: Testing against a wider array of human cancer cell lines, including solid tumors and hematological malignancies, could reveal selective cytotoxic or cytostatic effects.

Antimicrobial Assays: While initially reported as an antibiotic, its spectrum of activity against clinically relevant bacteria and fungi, including drug-resistant strains, warrants detailed investigation.

Antiviral Potential: Many terpenoid natural products exhibit antiviral properties. Screening this compound against various viruses could uncover new therapeutic applications.

Anti-inflammatory and Immunomodulatory Effects: Given its documented role as a glucocorticoid antagonist, exploring its potential to modulate immune responses and inflammatory pathways is a logical next step.

The elucidation of the molecular mechanisms behind any newly discovered activities is paramount. Techniques such as thermal shift assays, affinity chromatography, and genetic screening can be employed to identify the direct molecular targets of this compound, providing a deeper understanding of how it exerts its biological effects.

Investigation of Resistance Mechanisms to this compound (as an antibiotic/anticancer agent)

The emergence of drug resistance is a major obstacle that threatens the long-term efficacy of both antibiotics and anticancer agents. Proactively investigating potential resistance mechanisms to this compound is a critical step in its development as a therapeutic candidate.

While specific resistance mechanisms to this compound have not yet been documented, they are likely to fall within established categories of drug resistance observed for other natural products and synthetic drugs.

| Resistance Mechanism | Molecular Basis | Potential Relevance to this compound |

|---|---|---|

| Target Alteration | Spontaneous genetic mutations in the gene encoding the drug's molecular target, leading to a modified protein with reduced binding affinity for the drug. | Once the molecular target(s) of this compound are identified, resistance could arise from mutations that alter the drug-binding site, preventing effective inhibition. |

| Efflux Pumps | Overexpression of membrane-bound transporter proteins that actively pump the drug out of the cell, reducing its intracellular concentration to sub-therapeutic levels. | This is a common mechanism of resistance to a broad range of therapeutic compounds and represents a highly probable route of resistance to this compound in both microbial and cancer cells. |

| Enzymatic Inactivation | Expression of enzymes that chemically modify or degrade the drug, rendering it inactive. Examples include hydrolysis or the addition of chemical groups. | Cells could develop enzymes capable of modifying key functional groups on the this compound scaffold, such as its hydroxyl or ketone moieties, thereby neutralizing its activity. |

Anticipating these resistance mechanisms allows for the development of strategies to overcome them. A primary approach is the use of combination therapies. For instance, this compound could be co-administered with:

An efflux pump inhibitor to prevent its extrusion from the target cell, thereby maintaining its intracellular concentration.

A second therapeutic agent that acts on a different molecular target, creating a multi-pronged attack that is more difficult for cells to develop resistance against.

Furthermore, prudent and regulated use of new therapeutic agents is essential to minimize the selective pressure that drives the evolution of resistant strains.

Rational Design and Synthesis of Next-Generation this compound Analogs with Optimized Pharmacological Profiles and Selectivity

The existence of a total synthesis for this compound opens the door to medicinal chemistry efforts aimed at creating novel analogs with improved properties. Rational design, guided by an understanding of the compound's structure-activity relationship (SAR), is key to developing next-generation agents.

The objectives of such a program would include:

Enhanced Potency: Modifying the this compound scaffold to increase its binding affinity for its molecular target.

Improved Selectivity: Altering the structure to minimize off-target effects, which could lead to a better safety profile.

Overcoming Resistance: Designing analogs that are not recognized by specific efflux pumps or are resistant to enzymatic inactivation.

Optimized Pharmacokinetics: Modifying the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) properties, making it more suitable for clinical use.

By synthesizing a library of analogs and systematically testing their biological activities, researchers can map the critical chemical features of the this compound scaffold and use this knowledge to build more effective and targeted therapeutics.

Integration of Systems Biology and Omics Technologies for Holistic Understanding of this compound's Actions

To gain a comprehensive understanding of this compound's biological effects, modern systems biology approaches are indispensable. These "omics" technologies allow for a global view of the molecular changes within a cell or organism upon treatment with the compound.

| Omics Technology | Description | Application in this compound Research |

|---|---|---|

| Genomics | Study of the complete set of DNA (the genome) within an organism. | Comparing the genomes of this compound-sensitive and resistant cells can identify mutations responsible for resistance. |

| Transcriptomics | Analysis of the complete set of RNA transcripts, revealing which genes are actively being expressed. | Can reveal the cellular pathways that are perturbed by this compound, offering clues to its mechanism of action and identifying potential biomarkers of response. |

| Proteomics | Large-scale study of proteins, including their expression levels, modifications, and interactions. | Identifies changes in protein expression or post-translational modifications caused by this compound, helping to pinpoint its molecular targets and affected pathways. |

| Metabolomics | Comprehensive analysis of metabolites within a biological system. | Uncovers alterations in metabolic pathways, providing a functional readout of the cellular response to this compound treatment. |

By integrating data from these different omics levels, researchers can construct detailed models of this compound's mode of action, identify novel therapeutic targets, and discover biomarkers for predicting treatment response.

Development of Sustainable and Scalable Production Methodologies

For any natural product to become a viable therapeutic, a reliable, cost-effective, and environmentally sustainable production method is required. For this compound, two primary avenues exist: fermentation and chemical synthesis.

Fermentation-Based Production: this compound is naturally produced by the fungus Albophoma sp. FKI-1778. The sustainability of this process can be enhanced by optimizing fermentation conditions and, more significantly, by utilizing low-cost, renewable feedstocks derived from agricultural or industrial waste. Furthermore, metabolic engineering of the producing fungus could dramatically increase yields, making the process more economically viable.

Q & A

Basic Research Questions

Q. How can researchers verify the structural identity of SESQUICILLIN using spectroscopic and chromatographic methods?

- Methodological Answer : Begin with Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure, supported by High-Resolution Mass Spectrometry (HRMS) for molecular weight validation. Cross-validate purity via High-Performance Liquid Chromatography (HPLC) with a gradient elution protocol. For novel derivatives, compare spectral data with established databases (e.g., PubChem, Reaxys) and report deviations in chemical shifts or retention times .

Q. What experimental protocols are recommended for synthesizing this compound derivatives with high enantiomeric purity?

- Methodological Answer : Employ asymmetric catalysis (e.g., chiral ligands in palladium-catalyzed cross-coupling) to control stereochemistry. Monitor reaction progress via Thin-Layer Chromatography (TLC) and optimize solvent systems (e.g., hexane/ethyl acetate gradients). Characterize enantiomeric excess using Chiral HPLC or Circular Dichroism (CD) spectroscopy. Document temperature, catalyst loading, and reaction time to ensure reproducibility .

Q. How should researchers design assays to evaluate the biological activity of this compound against resistant bacterial strains?

- Methodological Answer : Use standardized broth microdilution assays (CLSI guidelines) to determine Minimum Inhibitory Concentrations (MICs). Include positive controls (e.g., ampicillin) and negative controls (solvent-only wells). For biofilm inhibition studies, employ crystal violet staining coupled with confocal microscopy. Report statistical significance using ANOVA with post-hoc Tukey tests .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved in interdisciplinary studies?

- Methodological Answer : Apply triangulation by integrating proteomic (e.g., LC-MS/MS), transcriptomic (RNA-seq), and molecular docking data. Use pathway enrichment analysis (e.g., KEGG, GO) to identify overlapping targets. Validate hypotheses via CRISPR-Cas9 knockout models or isothermal titration calorimetry (ITC) for binding affinity measurements. Address discrepancies through blinded re-analysis by independent labs .

Q. What strategies optimize this compound’s stability in pharmacokinetic studies without altering bioactivity?

- Methodological Answer : Conduct accelerated stability testing under varied pH, temperature, and humidity conditions. Use lyophilization or nanoencapsulation (e.g., PLGA nanoparticles) to enhance shelf life. Monitor degradation products via LC-MS and validate bioequivalence using in vivo murine models. Compare area-under-the-curve (AUC) metrics pre- and post-stabilization .

Q. How can computational modeling improve the design of this compound analogs with reduced cytotoxicity?

- Methodological Answer : Perform molecular dynamics simulations (e.g., GROMACS) to predict ligand-receptor interactions. Apply Quantitative Structure-Activity Relationship (QSAR) models to correlate substituent effects with toxicity profiles. Validate top candidates in zebrafish embryotoxicity assays and human primary cell lines (e.g., HEK293). Use Schrödinger’s Prime MM-GBSA for binding free energy calculations .

Data Analysis and Reporting Guidelines

Table 1 : Recommended Analytical Techniques for this compound Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.